molecular formula C9H10O3 B1300728 3-(Hydroxymethyl)-4-methoxybenzaldehyde CAS No. 76646-42-9

3-(Hydroxymethyl)-4-methoxybenzaldehyde

Cat. No. B1300728
CAS RN: 76646-42-9
M. Wt: 166.17 g/mol
InChI Key: SQNWBFUAFUQJNU-UHFFFAOYSA-N
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Description

The compound 3-(Hydroxymethyl)-4-methoxybenzaldehyde is a derivative of vanillin, which is a well-known flavoring agent. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, has been studied using spectroscopic and quantum chemical methods . Similarly, 4-hydroxy-3-methoxybenzaldehyde (HMB) has been analyzed for its spectral characteristics and interactions with beta-cyclodextrin . These studies provide insights into the behavior of methoxybenzaldehyde derivatives, which can be extrapolated to understand the properties of 3-(Hydroxymethyl)-4-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 3-(Hydroxymethyl)-4-methoxybenzaldehyde. For example, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from a non-aromatic precursor through a 9-step process, including cyclization and aromatization steps . Another synthesis method for 4-methoxysalicylaldehyde involved selective monomethylation of 2,4-dihydroxybenzaldehyde . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT). For instance, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxybenzaldehyde was determined, revealing the geometry and intramolecular interactions . DFT has also been used to investigate the ground state and vibrational spectra of similar compounds . These studies provide a detailed understanding of the molecular structure and electronic properties of methoxybenzaldehyde derivatives.

Chemical Reactions Analysis

The reactivity of methoxybenzaldehyde derivatives has been explored through various chemical reactions. For example, the synthesis of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes demonstrates the ligand properties of these compounds . Additionally, the formation of an adduct between hexamethylenetetramine and 4-hydroxy-3-methoxybenzaldehyde indicates the potential for hydrogen bonding and complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized using a variety of techniques. Spectroscopic studies, including IR, Raman, NMR, and UV-visible, have been employed to determine the properties of these compounds . The influence of different solvents, pH, and inclusion complexes on the spectral characteristics has been analyzed . Additionally, the thermodynamic parameters and molecular electrostatic potential have been calculated to understand the stability and reactivity of these molecules .

Scientific Research Applications

Synthesis and Chemical Analysis

3-(Hydroxymethyl)-4-methoxybenzaldehyde, also known as vanillin, is an important chemical intermediate widely used in the pharmaceutical, perfumery, and food flavoring industries. Its synthesis methods have been elaborated, offering practical and promising approaches for production (Tan Ju & Liao Xin, 2003). In another study, Schiff bases of vanillin were synthesized and analyzed using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry (Sridevi Chigurupati et al., 2017).

Spectroscopic and Quantum Chemical Investigations

The compound has been the subject of extensive experimental and theoretical analysis, including optimized geometry, vibrational frequencies, NMR chemical shifts, UV-visible spectra, and molecular electrostatic potential studies (A. Abbas et al., 2016).

Synthesis of Derivatives and Analogues

Research has been conducted on synthesizing various derivatives and analogues of vanillin, such as isovanillin, which is used as a medical intermediate (Huang Xiao-fen, 2015). Studies have also explored the synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activities (Chairul Rijal et al., 2022).

Biomedical Applications

The compound has shown promising results in biomedical applications. For example, its derivatives have been tested for anti-asthmatic activity, revealing significant inhibition of specific airway resistance and other asthmatic symptoms (Young-Woon Jang et al., 2010).

Catalysis and Electrochemistry

In the field of catalysis, vanillin has been used in studies exploring the hydroxymethylation of anisole over SnO2–CeO2 catalysts, with an emphasis on forming aldehyde compounds (T. Jyothi et al., 2000).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, precautions to be taken while handling it, etc.


Future Directions

This involves predicting or proposing future research directions like potential applications of the compound, modifications that can be made to improve its properties, etc.


properties

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWBFUAFUQJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356399
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-4-methoxybenzaldehyde

CAS RN

76646-42-9
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ML Whitelaw - 1989 - search.proquest.com
A series of novel dihydrochalcone sweeteners were rationally designed to enable investigation into the sweetness inducing mechanism. Seventeen dihydrochalcone structures were …
Number of citations: 3 search.proquest.com
Y Yang - 2023 - archiv.ub.uni-marburg.de
Natural products have high structural diversity with various pharmacological or biological activities, which are of great significance to our life and drug research. Millions of natural …
Number of citations: 0 archiv.ub.uni-marburg.de
L Zheng - 2021 - archiv.ub.uni-marburg.de
In this thesis, BGCs for secondary metabolites from A. ustus have been investigated via multiple approaches. The identified PKS-containing utt BGC and two similar NRPS-containing …
Number of citations: 3 archiv.ub.uni-marburg.de
N Hirst - 2004 - search.proquest.com
… The equivalent Wittig reaction was tried by reacting the phosphonium salt 23 with the unprotected 3-hydroxymethyl-4-methoxybenzaldehyde (82) in order to synthesise the desired …
Number of citations: 2 search.proquest.com

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